

In Vitro Enzymatic Profile of Sampatrilat: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), two key zinc metallopeptidases involved in cardiovascular regulation. This document provides a comprehensive overview of the in vitro enzymatic activity of **Sampatrilat**, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a technical resource for researchers engaged in the study of vasopeptidase inhibitors and the development of novel cardiovascular therapeutics.

Quantitative Inhibitory Activity

The inhibitory potency of **Sampatrilat** against its primary enzymatic targets, ACE and NEP, has been characterized through various in vitro assays. The key quantitative metrics, including the inhibitor constant (Ki) for the N- and C-domains of ACE and the half-maximal inhibitory concentration (IC50) for NEP, are summarized below.



Enzyme Target	Parameter	Value (nM)	Reference
Angiotensin- Converting Enzyme (ACE) - C-domain	Ki	13.8	[1][2]
Angiotensin- Converting Enzyme (ACE) - N-domain	Ki	171.9	[1][2]
Neprilysin (NEP)	IC50	8	

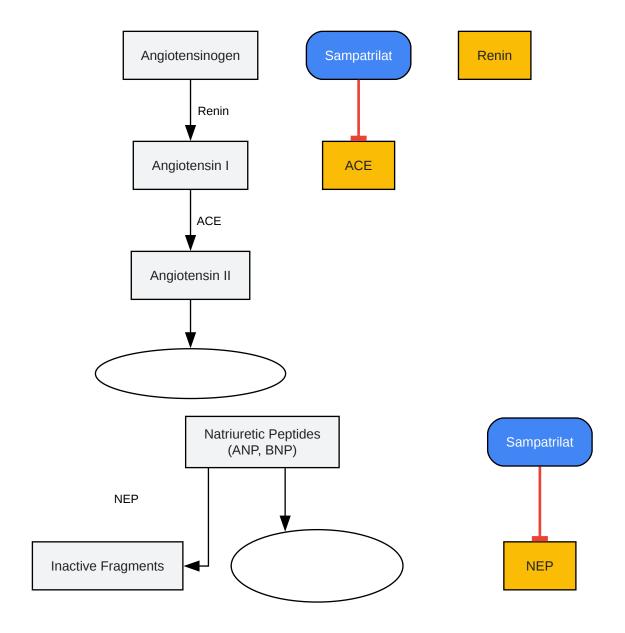
Signaling Pathways and Mechanism of Action

Sampatrilat exerts its pharmacological effects by modulating two critical enzymatic pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the degradation of natriuretic peptides.

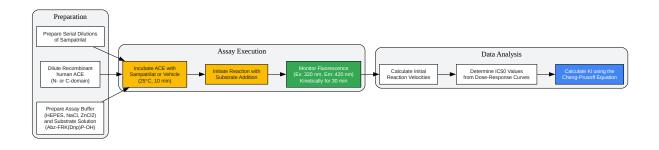
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

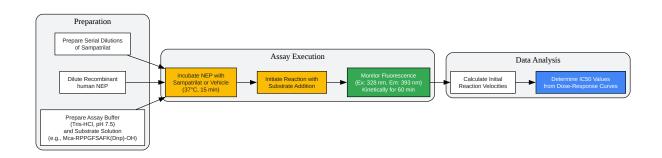
ACE is a central enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, **Sampatrilat** blocks this conversion, leading to vasodilation and a reduction in blood pressure.











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References

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- 2. Crystal structures of sampatrilat and sampatrilat-Asp in complex with human ACE a molecular basis for domain selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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